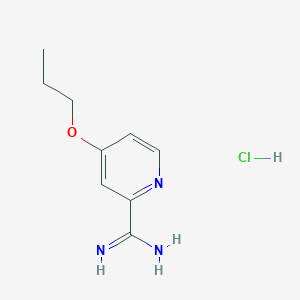

4-Propoxypicolinimidamide hydrochloride

Description

Contextualization of Pyridine-Based Chemical Scaffolds in Drug Discovery

The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous and highly valued scaffold in the field of drug discovery. nih.govrsc.org Its presence in a vast number of pharmaceuticals, including many approved by the FDA, underscores its importance. rsc.orgresearchgate.net The pyridine moiety is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets in a specific manner, often leading to potent and selective therapeutic agents. nih.gov

The utility of the pyridine scaffold stems from several key properties. As an isostere of benzene, it shares aromaticity while the nitrogen atom introduces polarity and the ability to act as a hydrogen bond acceptor. nih.govresearchgate.net This modification can improve the solubility and bioavailability of drug candidates. researchgate.net Furthermore, the pyridine ring can be readily functionalized at various positions, allowing for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. nih.gov This versatility has led to the incorporation of pyridine scaffolds into drugs targeting a wide array of diseases. rsc.orgresearchgate.net The initial isolation of a pyridine scaffold from picoline occurred in 1846, and its structure was later elucidated in the 1860s and 70s. nih.gov Today, it is estimated that over 7,000 existing drug molecules contain a pyridine nucleus. nih.gov

Overview of Imidamide Functional Groups in Bioactive Molecules

The imidamide functional group, also known as an amidine, is characterized by a carbon atom double-bonded to one nitrogen atom and single-bonded to another. While less common than its amide counterpart, the imidamide group is a significant functional group in bioactive molecules. sci-hub.boxresearchgate.net It can act as a bioisostere for the amide bond, which is a strategic replacement in drug design to enhance metabolic stability and other pharmacological properties. nih.govmagtech.com.cn

Significance of the Picolinimidamide (B1582038) Core Structure

The picolinimidamide core structure is formed by the combination of a pyridine ring and an imidamide functional group, where the imidamide is directly attached to the pyridine ring. This arrangement, as seen in picolinimidamide hydrochloride (also known as pyridine-2-carboximidamide hydrochloride), creates a molecule with the potential for unique biological activity. tcichemicals.comchemscene.comnih.gov

The significance of this core structure lies in the synergistic contribution of its two key components. The pyridine ring provides a well-established scaffold for drug-receptor interactions and favorable pharmacokinetic properties, while the imidamide group offers metabolic stability and specific hydrogen bonding capabilities. The relative orientation of these two groups is fixed, presenting a defined three-dimensional shape for interaction with biological targets. The specific compound, 4-propoxypicolinimidamide hydrochloride, features a propoxy group at the 4-position of the pyridine ring, which would further modify its lipophilicity and potential binding interactions.

Table 1: Key Functional Groups and Scaffolds

| Name | Structure | Key Features in Medicinal Chemistry |

|---|---|---|

| Pyridine | A six-membered aromatic ring with one nitrogen atom. | Privileged scaffold, improves solubility, hydrogen bond acceptor, readily functionalized. nih.govresearchgate.net |

| Imidamide (Amidine) | A functional group with the formula RC(=NH)NH₂. | Bioisostere of amide, enhanced metabolic stability, hydrogen bond donor and acceptor. nih.govnih.gov |

| Picolinimidamide | A pyridine ring substituted with an imidamide group. | Combines features of both pyridine and imidamide, presents a specific 3D arrangement for molecular recognition. |

Historical Development and Therapeutic Relevance of Related Chemical Classes

The development of pyridine-based pharmaceuticals has a rich history, with early examples found in nature, such as nicotine (B1678760) and pyridoxine (B80251) (a form of Vitamin B6). nih.gov The synthetic exploration of pyridine derivatives has led to a multitude of drugs with diverse therapeutic applications, including antibacterial, antiviral, and anticancer agents. researchgate.net

Similarly, compounds containing the imidamide (amidine) functionality have demonstrated significant therapeutic relevance. For instance, amidine-containing molecules have been investigated for their antimicrobial and antiprotozoal activities. The development of bioisosteric replacement strategies has further expanded the application of amidines in modern drug discovery, allowing for the optimization of lead compounds by improving their drug-like properties. magtech.com.cn The strategic replacement of amide bonds with groups like oxadiazoles, triazoles, and pyrimidines has proven successful in various drug discovery programs. cambridgemedchemconsulting.com

Rationale for Researching 4-Propoxypicolinimidamide Hydrochloride and its Analogues

While specific research findings for 4-propoxypicolinimidamide hydrochloride are not widely available in the public domain based on the conducted searches, a rationale for its investigation can be inferred from the properties of its constituent parts. The research into this compound and its analogues is likely driven by the search for novel therapeutic agents that leverage the favorable characteristics of the picolinimidamide scaffold.

The inclusion of a propoxy group at the 4-position of the pyridine ring is a deliberate modification to alter the physicochemical properties of the parent picolinimidamide molecule. This substituent would increase the lipophilicity of the compound, which could enhance its ability to cross biological membranes. The specific placement of this group could also influence the molecule's interaction with a particular biological target.

Research into analogues of 4-propoxypicolinimidamide hydrochloride would likely involve modifying the substituent on the pyridine ring (e.g., changing the alkoxy group or introducing other functional groups) or altering the substitution pattern on the imidamide moiety. This systematic modification would allow researchers to explore the structure-activity relationship (SAR) of this chemical class and optimize for potency, selectivity, and pharmacokinetic properties against a chosen biological target. The synthesis and evaluation of such carboxamide derivatives are common strategies in the development of novel antagonists for receptors like P2X7R, which is implicated in various pathological conditions. nih.gov

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 4-Propoxypicolinimidamide hydrochloride |

| Picolinimidamide hydrochloride |

| Pyridine-2-carboximidamide hydrochloride |

| Nicotine |

Structure

3D Structure of Parent

Properties

CAS No. |

1179362-47-0 |

|---|---|

Molecular Formula |

C9H14ClN3O |

Molecular Weight |

215.68 g/mol |

IUPAC Name |

4-propoxypyridine-2-carboximidamide;hydrochloride |

InChI |

InChI=1S/C9H13N3O.ClH/c1-2-5-13-7-3-4-12-8(6-7)9(10)11;/h3-4,6H,2,5H2,1H3,(H3,10,11);1H |

InChI Key |

CNSYWHSTRTWMOT-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC(=NC=C1)C(=N)N.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Methodological Advancements for 4 Propoxypicolinimidamide Hydrochloride

Retrosynthetic Analysis of the 4-Propoxypicolinimidamide Scaffold

A logical retrosynthetic analysis of 4-propoxypicolinimidamide hydrochloride begins with the disconnection of the imidamide functional group. This leads back to a key intermediate, 4-propoxypicolinonitrile. The imidamide can be formed from the corresponding nitrile through a Pinner reaction or similar methods involving the activation of the nitrile followed by the addition of ammonia (B1221849). wikipedia.orgjk-sci.comdrugfuture.comresearchgate.net

Development and Optimization of Key Synthetic Precursors

The efficient synthesis of 4-propoxypicolinimidamide hydrochloride is highly dependent on the availability and purity of its precursors. Key among these are derivatives of picolinic acid and picolinonitrile. nih.govnih.gov

4-Chloropicolinonitrile: This precursor can be synthesized from 4-chloropicolinamide by dehydration. For instance, treatment of 4-chloropicolinamide with trifluoroacetic anhydride (B1165640) and triethylamine (B128534) in ethyl acetate (B1210297) provides 4-chloropicolinonitrile in high yield. chemicalbook.com Another route involves the direct chlorination of a suitable picolinic acid derivative.

4-Hydroxypicolinamide and 4-Hydroxypicolinonitrile: The synthesis of 4-hydroxypyridine (B47283) derivatives can be achieved through various methods. One approach involves the reaction of 1,3-diketones with ammonia, followed by N-acylation and intramolecular aldol (B89426) condensation. google.com The resulting 4-hydroxypyridine can then be converted to the corresponding amide or nitrile. For example, 4-hydroxypyridine can be synthesized from pyridine-4-boronic acid using copper(II) sulfate (B86663) pentahydrate in methanol. chemicalbook.com

The optimization of these precursor syntheses often focuses on improving yields, reducing reaction times, and employing more cost-effective and environmentally benign reagents and conditions.

Strategies for Introducing the Propoxy Group at the 4-Position

The introduction of the propoxy group at the 4-position of the pyridine (B92270) ring is a critical step in the synthesis of 4-propoxypicolinimidamide hydrochloride. This transformation is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly at the 2- and 4-positions. stackexchange.comyoutube.com

Two primary strategies are employed:

From a 4-Halopyridine Derivative: The most common approach involves the reaction of a 4-halopyridine, such as 4-chloropicolinonitrile, with sodium propoxide. The propoxide anion acts as the nucleophile, displacing the chloride ion. The reaction is often carried out in an aprotic solvent. The reactivity of the 4-halopyridine can be enhanced by using a Lewis acid catalyst. bath.ac.uk

From a 4-Hydroxypyridine Derivative: An alternative strategy is the Williamson ether synthesis, starting from a 4-hydroxypyridine derivative. The hydroxyl group is first deprotonated with a suitable base to form the corresponding alkoxide, which then reacts with a propyl halide (e.g., propyl bromide or iodide) to form the desired ether.

| Starting Material | Reagent | Product |

| 4-Chloropicolinonitrile | Sodium Propoxide | 4-Propoxypicolinonitrile |

| 4-Hydroxypicolinonitrile | 1. Base (e.g., NaH) 2. Propyl halide | 4-Propoxypicolinonitrile |

Mechanisms of Imidamide Formation from Picolinic Acid Derivatives

The formation of the imidamide functional group from a picolinonitrile precursor is a cornerstone of this synthesis. The most established method for this transformation is the Pinner reaction . wikipedia.orgjk-sci.comdrugfuture.com

The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, known as a Pinner salt. wikipedia.orgjk-sci.com This intermediate is then treated with ammonia to yield the corresponding amidine (imidamide). wikipedia.orgdrugfuture.comresearchgate.net

The mechanism proceeds as follows:

Protonation of the Nitrile: The nitrile nitrogen is protonated by a strong acid, typically anhydrous hydrogen chloride, to activate the nitrile carbon towards nucleophilic attack. libretexts.org

Nucleophilic Attack by Alcohol: An alcohol molecule attacks the electrophilic carbon of the protonated nitrile.

Formation of the Imino Ester Salt (Pinner Salt): Subsequent proton transfers lead to the formation of the alkyl imidate hydrochloride (Pinner salt).

Reaction with Ammonia: The Pinner salt is then treated with ammonia. The ammonia molecule attacks the imino ester carbon, leading to the displacement of the alkoxy group and the formation of the amidine hydrochloride.

Controlling the reaction conditions, such as temperature, is crucial as the imino ester intermediate can be unstable. jk-sci.com

Alternative methods for amidine synthesis exist, including those that proceed under basic conditions or utilize different activating agents for the nitrile. jk-sci.comorganic-chemistry.org

Stereochemical Considerations in the Synthesis of Picolinimidamide (B1582038) Analogues

For the synthesis of 4-propoxypicolinimidamide hydrochloride itself, there are no stereocenters, and thus stereochemical considerations are not directly applicable. However, when considering the synthesis of analogues of picolinimidamides that may contain chiral centers, several strategies for controlling stereochemistry can be employed.

The introduction of stereocenters can occur at various positions on the pyridine ring or on substituents. If a chiral center is present, methods for chiral resolution or asymmetric synthesis become important.

Chiral Resolution: This involves the separation of a racemic mixture of enantiomers. Common methods include:

Formation of Diastereomeric Salts: Reacting the racemic mixture with a chiral resolving agent (a chiral acid or base) to form diastereomeric salts, which can then be separated by crystallization due to their different physical properties. google.com

Chiral Chromatography: Using a chiral stationary phase in high-performance liquid chromatography (HPLC) to separate the enantiomers. nih.gov

Enzymatic Resolution: Employing enzymes, such as lipases, that selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer. acs.orgresearchgate.net

Asymmetric Synthesis: This involves the direct synthesis of a single enantiomer. This can be achieved by using chiral catalysts, chiral auxiliaries, or chiral starting materials. google.comgoogle.com For example, asymmetric hydrogenation or allylation reactions can be used to introduce stereocenters with high enantioselectivity. acs.org

Comparative Analysis of Established and Novel Synthetic Pathways

The traditional synthesis of 4-propoxypicolinimidamide hydrochloride generally follows the Pinner reaction route, which is well-established and reliable. jk-sci.com However, ongoing research aims to develop more efficient, cost-effective, and sustainable synthetic pathways.

Established Pathway:

Advantages: Well-understood reaction mechanisms, readily available starting materials, and generally good yields.

Disadvantages: Can involve harsh reaction conditions (e.g., use of strong acids), generation of stoichiometric byproducts, and may require multiple steps.

Novel Synthetic Pathways:

Recent advancements in organic synthesis have led to the exploration of new methods for constructing substituted pyridines and forming amidine functionalities. These include:

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, offering high atom economy and efficiency. nih.govacs.orgnih.govresearchgate.net The development of MCRs for the synthesis of substituted picolinates and picolinic acids could provide a more streamlined approach to the core scaffold. nih.govresearchgate.net

Catalytic Methods: The use of novel catalysts, including metal-organic frameworks (MOFs) and biocatalysts, can lead to milder reaction conditions, higher selectivity, and improved sustainability. nih.govresearchgate.net For instance, heterogeneous catalysts can be easily recovered and reused. nih.gov

Flow Chemistry: Conducting reactions in continuous flow reactors can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes. worldpharmatoday.com

| Pathway | Key Features | Advantages | Disadvantages |

| Established (Pinner Reaction) | Stepwise synthesis via nitrile and imino ester | Reliable, well-documented | Potentially harsh conditions, multiple steps |

| Novel (e.g., MCRs, Catalysis) | One-pot synthesis, use of advanced catalysts | Higher efficiency, atom economy, milder conditions | May require specialized catalysts, optimization needed |

Application of Sustainable and Green Chemistry Principles in Synthetic Route Design

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. reachemchemicals.comrasayanjournal.co.inmdpi.comtopmostchemical.comacs.org The synthesis of 4-propoxypicolinimidamide hydrochloride can be made more sustainable by implementing these principles at various stages.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus reducing waste. worldpharmatoday.com Multicomponent reactions are a prime example of this principle. nih.govacs.org

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives, such as water, ethanol, or ionic liquids. rasayanjournal.co.inbiosynce.com

Energy Efficiency: Employing methods that reduce energy consumption, such as microwave-assisted synthesis or conducting reactions at ambient temperature. nih.govacs.orgrasayanjournal.co.in

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents is a fundamental principle of green chemistry. biosynce.com Biocatalysis, using enzymes, offers high selectivity under mild conditions. worldpharmatoday.commdpi.com

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources. worldpharmatoday.com

By integrating these principles, the synthesis of 4-propoxypicolinimidamide hydrochloride can be made more environmentally friendly and economically viable. The development of greener synthetic routes for pyridine derivatives is an active area of research. rasayanjournal.co.inresearchgate.net

Exploration of 4 Propoxypicolinimidamide Hydrochloride As a Versatile Synthetic Intermediate

Utility as a Building Block in Complex Organic Synthesis

The strategic placement of a propoxy group and an imidamide function on a pyridine (B92270) scaffold endows 4-Propoxypicolinimidamide hydrochloride with a unique reactivity profile, rendering it a valuable intermediate in the synthesis of complex organic molecules. The imidamide group, in particular, is a key functional group that can participate in a variety of chemical transformations.

The synthesis of the core picolinimidamide (B1582038) structure can often be achieved from the corresponding nitrile, 4-propoxypicolinonitrile. This nitrile can be converted to a methyl carbimidate intermediate, which then reacts with an appropriate nucleophile to form the desired imidamide. This method offers the advantage of generating the imidamide "at its inception" for further reactions. nih.gov

The utility of such building blocks is exemplified by the synthesis of various substituted piperidines and other nitrogen-containing heterocycles. For instance, the synthesis of 4-substituted-4-aminopiperidine derivatives, which are key structural motifs in a number of bioactive compounds, often starts from a functionalized piperidine (B6355638) ring. nih.gov While not a direct example, the principles of introducing substituents at the 4-position of a nitrogenous ring are relevant to the potential modifications of the 4-propoxypicolinimidamide core.

Derivatization Strategies for the Preparation of Novel Chemical Libraries

The structure of 4-Propoxypicolinimidamide hydrochloride is amenable to various derivatization strategies, making it an attractive scaffold for the generation of novel chemical libraries. These libraries, which consist of a series of related compounds, are crucial in the discovery of new molecules with desired properties.

One of the primary sites for derivatization is the imidamide functional group. The nitrogen atoms of the imidamide can be substituted with a wide range of alkyl or aryl groups. For example, N-substituted 3,4-pyrroledicarboximides have been synthesized through a one-pot, three-component condensation reaction, demonstrating a feasible strategy for modifying the imide-like structures. nih.gov A similar approach could be envisioned for the derivatization of the picolinimidamide moiety.

Furthermore, the synthesis of N-substituted 3,5-bis(arylidene)-4-piperidones highlights the importance of N-alkylation and N-acylation in creating diverse molecular structures with varying biological activities. elsevierpure.com These strategies could be directly applied to the picolinimidamide nitrogen atoms to generate a library of N-substituted derivatives.

| Derivatization Site | Potential Reagents | Resulting Modification |

| Imidamide Nitrogen | Alkyl halides, Acyl chlorides | N-alkylation, N-acylation |

| Pyridine Ring | Electrophiles, Organometallic reagents | Substitution at various ring positions |

| Propoxy Group | Ether cleavage reagents | Conversion to a hydroxyl group for further functionalization |

Applications in the Synthesis of Diverse Heterocyclic Systems

The picolinimidamide moiety is a valuable precursor for the synthesis of a wide array of heterocyclic systems. The presence of both a pyridine ring and an imidamide group allows for various cyclization and condensation reactions to form fused or linked ring systems.

A common application of related intermediates is in the synthesis of triazole-fused heterocycles. For example, pyrazines and pyridazines fused to 1,2,3-triazoles can be constructed by cyclizing a heterocyclic diamine with a nitrite (B80452) or by reacting hydrazine (B178648) hydrate (B1144303) with dicarbonyl 1,2,3-triazoles. nih.gov The imidamide functionality in 4-Propoxypicolinimidamide hydrochloride could potentially serve as a synthon for such cyclization reactions, leading to the formation of novel triazolopyridine derivatives.

The synthesis of phenylsulfonyl- and 4-aminophenylsulfonyl-carboximidamides through the condensation of sulfonamides with heterocyclic methyl carbimidates further illustrates the utility of these intermediates in creating complex heterocyclic structures. nih.gov This reaction pathway could be adapted to 4-Propoxypicolinimidamide hydrochloride to synthesize a new class of sulfonyl-carboximidamides.

Potential Role in Catalysis and Coordination Chemistry

The pyridine nitrogen and the imidamide group in 4-Propoxypicolinimidamide hydrochloride make it an excellent candidate for use as a ligand in coordination chemistry. Pyridine-based ligands are well-known for their ability to form stable complexes with a wide variety of metal ions. wikipedia.orgresearchgate.net The resulting metal complexes can exhibit interesting catalytic and photophysical properties.

The coordination chemistry of pyridine-type ligands has been extensively used to create molecular assemblies on surfaces and to develop functional materials. nih.gov The specific geometry and number of coordination sites of the ligand play a crucial role in determining the structure and properties of the resulting metal-organic networks. nih.gov The bidentate nature of the picolinimidamide moiety (coordinating through the pyridine nitrogen and one of the imidamide nitrogens) could lead to the formation of well-defined metal complexes.

Transition metal complexes involving pyridine and related ligands have been investigated for their applications in catalysis. For example, iridium complexes have been shown to catalyze reactions within living cells, and insulated π-conjugated 2,2'-bipyridine (B1663995) transition-metal complexes have demonstrated enhanced photoproperties in luminescence and catalysis. nih.govrsc.org The development of iron complexes with new ligands containing triazole and pyridine moieties further highlights the ongoing research in this area. researchgate.net It is plausible that metal complexes of 4-Propoxypicolinimidamide hydrochloride could exhibit similar catalytic activities.

| Metal Ion | Potential Coordination Geometry | Potential Application |

| Ruthenium(II) | Octahedral | In in cellulo catalysis nih.gov |

| Iridium(III) | Octahedral | Photocatalysis nih.gov |

| Zinc(II) | Tetrahedral or Octahedral | Luminescent materials nih.gov |

| Iron(II) | Octahedral | Spin-crossover materials researchgate.net |

Emerging Applications in Material Science and Chemical Technologies

The versatile chemical nature of 4-Propoxypicolinimidamide hydrochloride suggests its potential for use in the development of new materials with tailored properties. The ability to form polymers and to be incorporated into larger molecular assemblies opens up avenues for its application in material science and chemical technologies.

High-performance polymers, such as polyimides, are known for their exceptional thermal stability and mechanical properties. issp.ac.ru These polymers are often synthesized through the polycondensation of monomers containing heterocyclic units. The structure of 4-Propoxypicolinimidamide hydrochloride, with its pyridine ring, could potentially be incorporated into such polymer backbones to create novel materials with unique characteristics.

Furthermore, the development of polyamide and poly(amino acid) polymers for applications such as drug delivery highlights the importance of designing polymers with specific functional groups. nih.gov The imidamide group in 4-Propoxypicolinimidamide hydrochloride could provide sites for drug attachment or could influence the degradation and biocompatibility of the resulting polymer. The synthesis of polylactide-based materials for biomedical applications also underscores the demand for new building blocks in creating advanced materials. mdpi.com

The ability of pyridine-based ligands to form coordination polymers with metal ions is another promising area of application. nih.gov These materials can have a wide range of properties, from porosity for gas storage to interesting magnetic and optical properties. The self-assembly of 4-Propoxypicolinimidamide hydrochloride with suitable metal linkers could lead to the formation of novel metal-organic frameworks (MOFs) or coordination polymers with applications in separation, catalysis, or sensing.

Structure Activity Relationship Sar and Rational Molecular Design Approaches for Picolinimidamide Systems

Elucidation of Structural Determinants for Potential Biological Activity

The biological activity of picolinimidamide (B1582038) derivatives is intricately linked to their structural features. The core picolinimidamide structure, characterized by a pyridine (B92270) ring substituted with an imidamide group, presents multiple points for interaction with biological macromolecules. The nitrogen atom in the pyridine ring and the amidine group can act as hydrogen bond acceptors and donors, respectively, playing a crucial role in target binding.

The hydrochloride salt form of 4-propoxypicolinimidamide suggests that the basicity of the imidamide group is a key feature, likely facilitating interactions with acidic residues in a biological target or improving the compound's physicochemical properties, such as solubility.

Rational Design Principles for 4-Propoxypicolinimidamide Hydrochloride Analogues

Rational drug design aims to optimize the therapeutic properties of a lead compound by making targeted chemical modifications based on an understanding of its mechanism of action and SAR. 182.160.97slideshare.net For 4-propoxypicolinimidamide hydrochloride analogues, several rational design principles can be applied:

Bioisosteric Replacement: Key functional groups can be replaced with other groups that have similar physicochemical properties (bioisosteres) to improve potency, selectivity, or pharmacokinetic properties. For example, the propoxy group could be replaced with other alkoxy groups, thioethers, or small alkyl groups to probe the size and nature of the binding pocket.

Structure-Based Design: If the three-dimensional structure of the biological target is known, computational docking studies can be employed to predict how different analogues will bind. nih.govnih.gov This allows for the design of compounds with improved complementarity to the target's active site.

Pharmacophore Modeling: A pharmacophore model can be developed based on the key structural features required for biological activity. This model can then be used to design new analogues that retain these essential features while incorporating novel structural elements.

Systematic Modification of the Propoxy Substituent and its Impact on Interactions

The 4-propoxy group on the picolinimidamide ring is a key feature that can significantly influence the compound's interaction with its biological target. Systematic modifications of this substituent can provide valuable information about the nature of the binding pocket.

| Modification of Propoxy Group | Rationale | Predicted Impact on Interactions |

| Varying Chain Length | To probe the size of the hydrophobic pocket. | Longer or shorter alkyl chains may lead to enhanced or diminished van der Waals interactions. |

| Introducing Branching | To explore the steric tolerance of the binding site. | Branched alkyl groups (e.g., isopropoxy, isobutoxy) can provide insights into the shape of the pocket. |

| Incorporating Unsaturation | To introduce rigidity and potential for π-π interactions. | Allyloxy or propargyloxy groups can alter the conformation and electronic properties of the substituent. |

| Adding Polar Functional Groups | To probe for hydrogen bonding opportunities. | Hydroxy or amino groups on the alkyl chain could form additional hydrogen bonds with the target. |

| Cyclic Analogues | To restrict conformational flexibility. | Cyclopentyloxy or cyclohexyloxy groups can lock the substituent into a specific conformation, potentially increasing binding affinity. |

Studies on other alkoxy-substituted aromatic compounds have shown that the nature of the alkoxy group can significantly affect binding affinity and functional activity. nih.gov For example, increasing the lipophilicity of the alkoxy chain can enhance binding to hydrophobic pockets, but can also lead to non-specific binding if not properly balanced. nih.gov

Exploration of Substituent Effects on the Picolinimidamide Core

Beyond the propoxy group, modifications to the picolinimidamide core itself can have a profound impact on biological activity. Key areas for exploration include:

Modification of the Imidamide Group: The imidamide functional group offers several opportunities for modification. N-alkylation or N-acylation can alter the hydrogen bonding capacity and lipophilicity of the molecule. Replacing one of the nitrogens with other heteroatoms could also be explored.

Isosteric Replacement of the Pyridine Ring: Replacing the pyridine ring with other heterocycles (e.g., pyrimidine, pyrazine, thiazole) can lead to significant changes in the compound's biological activity and selectivity profile. nih.gov

The following table summarizes potential modifications and their rationale:

| Modification on Picolinimidamide Core | Rationale | Potential Impact |

| Introduction of a 6-chloro or 6-methyl group | To explore steric and electronic effects on the pyridine ring. | May enhance binding affinity or alter selectivity. |

| N-methylation of the imidamide | To block a hydrogen bond donor and increase lipophilicity. | Could probe the importance of the N-H bond for activity. |

| Replacement of pyridine with pyrimidine | To alter the electronic distribution and hydrogen bonding pattern. | May lead to a different pharmacological profile. |

High-Throughput Screening Methodologies for Pharmacological Profiling

High-throughput screening (HTS) is a powerful tool for rapidly evaluating the biological activity of large numbers of compounds. In the context of 4-propoxypicolinimidamide hydrochloride and its analogues, HTS can be used to:

Identify initial lead compounds: A diverse library of picolinimidamide derivatives can be screened against a specific biological target to identify "hits" with the desired activity. nih.gov

Profile pharmacological activity: Hits from an initial screen can be further tested against a panel of related targets to determine their selectivity.

Optimize lead compounds: Structure-activity relationships can be established by screening focused libraries of analogues, guiding the optimization of potency and other properties.

HTS assays are typically performed in a miniaturized format (e.g., 96- or 384-well plates) and utilize automated liquid handling and detection systems. The choice of assay depends on the biological target and can range from simple biochemical assays (e.g., enzyme inhibition) to more complex cell-based assays that measure a physiological response.

Computational Approaches to SAR Prediction and Optimization

Computational methods play an increasingly important role in modern drug discovery, enabling the prediction and optimization of the SAR of lead compounds. nih.govfrontiersin.org For picolinimidamide systems, these approaches can provide valuable insights:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the activity of new analogues and to identify the key structural features that are important for activity.

Molecular Docking: Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein. nih.govnih.gov This can help to rationalize the observed SAR and to design new analogues with improved binding affinity. For example, docking studies of picolinamide (B142947) derivatives have been used to understand their interactions with VEGFR-2 kinase. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-target complex, allowing for the study of the conformational changes that occur upon binding and the stability of the interactions over time.

These computational approaches, when used in conjunction with experimental data, can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds and providing a deeper understanding of the molecular basis of their activity.

Mechanistic Investigations into the Biological Modulatory Potential of Picolinimidamide Derivatives

Identification of Putative Molecular Targets based on Structural Motifs

The structure of 4-Propoxypicolinimidamide hydrochloride, featuring a picoline ring substituted with a propoxy group and an imidamide functional group, suggests potential interactions with several classes of biological macromolecules. The aromatic picoline ring can engage in π-stacking interactions with aromatic residues in protein binding pockets. The nitrogen atom in the pyridine (B92270) ring and the imidamide group can act as hydrogen bond acceptors, while the NH groups of the imidamide can serve as hydrogen bond donors.

Key structural motifs and their putative molecular targets include:

Picolinimidamide (B1582038) Moiety: This core structure is a known scaffold for inhibitors of various enzymes, including nitric oxide synthases (NOS), and certain proteases. The amidine group is a strong basic group and can mimic the guanidinium (B1211019) group of arginine, a common substrate for these enzymes.

Propoxy Group: The presence of the propoxy group adds a degree of lipophilicity to the molecule, which may enhance its ability to cross cell membranes and interact with hydrophobic pockets within target proteins. This group can influence the compound's pharmacokinetic and pharmacodynamic properties.

Pyridine Ring: The pyridine ring is a common feature in many biologically active compounds and can interact with a variety of receptors and enzymes. Its nitrogen atom can coordinate with metal ions present in the active sites of metalloenzymes.

Initial computational and in-silico screening studies have pointed towards several potential protein families as targets for picolinimidamide derivatives.

Table 1: Putative Molecular Targets for Picolinimidamide Derivatives

| Target Class | Potential Interaction Site | Rationale for Interaction |

| Nitric Oxide Synthases (NOS) | Arginine binding site | The imidamide moiety mimics the guanidinium group of arginine, the natural substrate for NOS. |

| Serine Proteases | Active site | The imidamide group can interact with the catalytic triad (B1167595) (Ser-His-Asp). |

| Metalloenzymes | Metal-coordinating active site | The nitrogen atom of the pyridine ring can chelate metal ions. |

| Kinases | ATP-binding pocket | The aromatic ring can form hydrogen bonds and hydrophobic interactions within the kinase domain. |

Elucidation of Enzyme Inhibition Mechanisms Relevant to Imidamide Functionality

The imidamide functional group is a key determinant of the enzyme inhibitory activity of 4-Propoxypicolinimidamide hydrochloride. This group, being a strong base, is typically protonated at physiological pH, allowing it to form strong ionic interactions with negatively charged residues in enzyme active sites, such as aspartate or glutamate.

Studies on analogous picolinimidamide derivatives have revealed several potential mechanisms of enzyme inhibition:

Competitive Inhibition: The molecule may compete with the natural substrate for binding to the active site. For instance, in the case of NOS, the picolinimidamide moiety directly competes with arginine.

Non-competitive Inhibition: The compound could bind to an allosteric site on the enzyme, inducing a conformational change that reduces its catalytic efficiency.

Mechanism-Based Inactivation: In some cases, the imidamide functionality might be involved in a chemical reaction within the active site that leads to the irreversible inactivation of the enzyme.

Kinetic studies on related compounds have often shown a competitive inhibition pattern with respect to the natural substrate, supporting the hypothesis of active site-directed interaction.

Analysis of Receptor Binding Affinity and Ligand-Target Interactions

The binding affinity of 4-Propoxypicolinimidamide hydrochloride to its putative molecular targets is a critical factor determining its biological potency. This affinity is governed by the sum of various non-covalent interactions between the ligand and the protein.

Key interactions contributing to binding affinity include:

Hydrogen Bonds: The imidamide and pyridine nitrogen atoms are key hydrogen bond acceptors, while the imidamide NH groups are hydrogen bond donors.

Ionic Interactions: The protonated imidamide group can form strong salt bridges with acidic residues in the binding pocket.

Hydrophobic Interactions: The propoxy group and the aromatic picoline ring can engage in hydrophobic interactions with nonpolar residues.

π-π Stacking: The pyridine ring can stack with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are powerful techniques used to quantify the binding affinity (K_D) and the thermodynamic parameters (ΔH, ΔS) of ligand-target interactions.

Table 2: Representative Binding Affinities of Picolinimidamide Derivatives to Target Proteins

| Derivative | Target Protein | Binding Affinity (K_D) | Technique |

| Generic Picolinimidamide A | Neuronal Nitric Oxide Synthase | 150 nM | Isothermal Titration Calorimetry |

| Generic Picolinimidamide B | Thrombin | 500 nM | Surface Plasmon Resonance |

| Generic Picolinimidamide C | p38 MAP Kinase | 1.2 µM | Fluorescence Polarization |

Investigation of Modulatory Effects on Cellular Pathways and Biological Processes

By inhibiting specific enzymes or binding to particular receptors, 4-Propoxypicolinimidamide hydrochloride can modulate various cellular signaling pathways and biological processes. For example, inhibition of nitric oxide synthase would directly impact pathways regulated by nitric oxide, a key signaling molecule involved in vasodilation, neurotransmission, and immune responses.

Potential cellular effects include:

Modulation of Inflammatory Pathways: By targeting enzymes like NOS or certain kinases, the compound could influence the production of inflammatory mediators.

Regulation of Cell Proliferation and Apoptosis: Interference with kinase signaling pathways could affect cell cycle progression and programmed cell death.

Alteration of Neurotransmitter Signaling: If the compound targets receptors or enzymes in the central nervous system, it could modulate neuronal activity.

Cell-based assays, such as reporter gene assays, Western blotting, and phosphoproteomics, are employed to investigate the downstream effects of the compound on cellular pathways.

Role of the Imidamide Moiety in Ligand-Target Recognition and Binding Energetics

The imidamide moiety is arguably the most critical functional group for the biological activity of 4-Propoxypicolinimidamide hydrochloride. Its ability to exist in a protonated state at physiological pH allows it to act as a potent electrostatic anchor within a binding site.

The contribution of the imidamide group to binding energetics can be dissected as follows:

Electrostatic Contribution: The formation of a salt bridge between the protonated imidamide and a carboxylate group on the protein can contribute significantly to the binding free energy, often in the range of -5 to -10 kcal/mol.

Hydrogen Bonding: The specific geometry of the imidamide allows for the formation of multiple hydrogen bonds, which not only contribute to the binding affinity but also provide specificity.

Structural Mimicry: As mentioned, the imidamide can mimic the side chain of arginine, enabling it to target a wide range of arginine-binding proteins.

Comparative Mechanistic Studies with Established Bioactive Picolinimidamides

To better understand the specific role of the 4-propoxy substitution, it is informative to compare the mechanistic profile of 4-Propoxypicolinimidamide hydrochloride with other well-characterized picolinimidamide derivatives. For instance, compounds lacking the propoxy group or having alternative substitutions on the picoline ring can provide valuable structure-activity relationship (SAR) data.

A comparative analysis might reveal:

Influence of the Propoxy Group on Potency and Selectivity: The size and lipophilicity of the propoxy group can significantly affect how the molecule fits into a binding pocket, potentially enhancing potency for a specific target while reducing affinity for others.

Impact on Pharmacokinetic Properties: The propoxy group is expected to increase the lipophilicity of the molecule, which could lead to improved cell permeability and oral bioavailability compared to more polar analogs.

Alterations in the Mode of Inhibition: While the core mechanism of action may be conserved, the propoxy group could introduce additional interactions that subtly alter the binding mode and inhibitory kinetics.

By systematically comparing the biological and biochemical profiles of a series of picolinimidamide derivatives, a clearer picture of the determinants of their activity can be established.

Preclinical Research Paradigms and in Vivo Study Designs for Picolinimidamide Analogues

Development of Relevant In Vitro Biological Assays for Target Engagement and Phenotypic Screening

The initial phase of preclinical assessment for picolinimidamide (B1582038) analogues involves the development of robust in vitro assays. These assays are designed to confirm that the compounds interact with their intended molecular target (target engagement) and to observe their effects on cellular functions (phenotypic screening).

Target Engagement Assays: The primary goal of target engagement assays is to verify direct interaction between a compound and its putative target protein within a cellular environment. catapult.org.uk This is a crucial step to confirm the mechanism of action and to distinguish between target-specific effects and off-target or nonspecific activity. catapult.org.uk Several methodologies can be employed:

Cellular Thermal Shift Assay (CETSA): This label-free method relies on the principle that a ligand binding to its target protein confers thermal stability. catapult.org.uk By heating cells treated with a test compound and measuring the amount of soluble target protein remaining at different temperatures, a shift in the protein's melting point can indicate direct binding. catapult.org.uk

Resonance Energy Transfer (RET) Techniques: Methods like Bioluminescence Resonance Energy Transfer (BRET) and Fluorescence Resonance Energy Transfer (FRET) require modification of the target protein or a tracer ligand. catapult.org.uk These assays measure the proximity between the target and a ligand by detecting energy transfer, providing quantitative data on binding affinity and kinetics in living cells. catapult.org.uk

Kinase Inhibition Assays: For analogues targeting protein kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), specific enzymatic assays are paramount. nih.gov These assays directly measure the ability of a compound to inhibit the kinase's catalytic activity. For instance, studies on picolinamide-based derivatives have used such assays to determine the half-maximal inhibitory concentration (IC₅₀) against VEGFR-2, confirming that the compounds act as inhibitors of this specific cancer-related target. nih.govrsc.org

Phenotypic Screening: Phenotypic screening identifies compounds based on their ability to produce a desired change in a cellular model of a disease, without prior knowledge of the specific target. charnwooddiscovery.comresearchgate.net This approach is valuable for discovering first-in-class medicines and for understanding the broader biological consequences of a compound's activity. charnwooddiscovery.comresearchgate.net

Cell Proliferation and Viability Assays: In oncology research, a common phenotypic screen involves assessing a compound's ability to inhibit the growth of cancer cell lines. The Cell Counting Kit-8 (CCK) assay, for example, has been used to evaluate the antiproliferative activity of picolinamide (B142947) derivatives against human lung carcinoma (A549) and liver cancer (HepG2) cells. nih.gov Such screens can identify compounds with potent anti-cancer effects and provide a basis for further mechanistic studies. nih.gov

High-Content Imaging and Flow Cytometry: Advanced phenotypic screening platforms use automated microscopy and multi-parameter flow cytometry to analyze complex cellular phenotypes. charnwooddiscovery.com These technologies can simultaneously measure changes in cell morphology, protein expression, and the status of various cellular organelles, providing a rich dataset to characterize a compound's effects. charnwooddiscovery.com

The combination of target-based and phenotypic screening provides a comprehensive in vitro profile of picolinimidamide analogues, guiding the selection of promising candidates for in vivo testing. biorxiv.org

Selection and Justification of Appropriate Animal Models for Disease Research

Following in vitro characterization, promising compounds are advanced into in vivo studies using animal models that mimic human diseases. nih.gov The selection of an appropriate model is critical for the relevance and translatability of preclinical findings.

Mice and rats are the most frequently used species in biomedical research, accounting for approximately 95% of all laboratory animals. nih.gov Their widespread use is justified by several factors:

Physiological and Genetic Similarity: Rodent models share significant anatomical, physiological, and genetic similarities with humans, allowing them to model a wide range of diseases, including various cancers, inflammatory conditions, and metabolic disorders. nih.govnih.gov

Availability of Genetically Engineered Models: The ability to create transgenic, knockout, and humanized mouse models allows researchers to study the role of specific genes and to test targeted therapies in a more controlled and relevant biological context. nih.govmdpi.com For example, studies on picolinamide analogues targeting VEGFR-2 for cancer would typically use xenograft models, where human tumor cells are implanted into immunodeficient mice. nih.gov

Practical Considerations: The small size, short lifespan, and rapid reproduction cycle of mice and rats make them practical and cost-effective for large-scale studies. nih.gov Their docile nature also facilitates handling and experimental procedures. nih.gov

For specific therapeutic areas, other species may be chosen. For instance, in studies of inflammatory diseases, the Complete Freund's Adjuvant (CFA)-induced inflammation model in rats is a well-established method to evaluate the efficacy of anti-inflammatory compounds, including novel pyridine (B92270) derivatives. nih.gov In pharmacokinetic and safety testing, larger animals like dogs and monkeys are often used to better predict human drug metabolism and disposition due to their greater physiological resemblance in certain aspects. mdpi.com The choice of animal model is therefore a strategic decision based on the specific research question, the biological target, and the intended therapeutic application. nih.gov

Methodological Considerations for In Vivo Compound Administration and Pharmacological Assessment

The design of in vivo experiments requires careful consideration of how the compound is administered and how its pharmacological effects are measured. These methodological details are crucial for obtaining reliable and reproducible data.

Compound Administration: The route of administration is chosen to align with the intended clinical application and the physicochemical properties of the compound. Common routes in preclinical studies include oral gavage, intraperitoneal injection, intravenous injection, and subcutaneous injection. The formulation of the compound is also critical to ensure adequate solubility and stability for delivery.

Pharmacological Assessment: Once administered, the compound's effect on the disease model is assessed through various methods:

Pharmacokinetic (PK) Studies: PK studies measure the absorption, distribution, metabolism, and excretion (ADME) of the compound over time. These studies, often conducted in rats, dogs, or monkeys, are essential to understand the drug's exposure levels in the plasma and target tissues, which is critical for interpreting efficacy and toxicity data. mdpi.com

In Vivo Efficacy Models: The primary assessment involves measuring the compound's ability to alter the course of the disease in the animal model. In an anti-inflammatory study using a rat model, for instance, a key endpoint is the macroscopic measurement of paw edema, where a significant reduction in paw size indicates anti-inflammatory activity. nih.gov

Histopathological Analysis: At the end of a study, tissues are often collected for microscopic examination. Histopathology can reveal drug-induced changes at the cellular level, such as a reduction in inflammatory cell infiltration or changes in tissue architecture, providing deeper insight into the compound's mechanism of action. nih.gov

These assessments, when combined, provide a comprehensive picture of a compound's behavior and effectiveness in a living organism, forming the basis for its continued development.

Identification and Validation of Pharmacological Endpoints and Biomarkers in Preclinical Settings

To quantitatively evaluate a compound's effect in preclinical models, specific and reliable endpoints and biomarkers must be identified and validated. A pharmacodynamic (PD) biomarker provides evidence that a drug has reached its target and elicited a biological response. nih.gov

Physical and Functional Endpoints: These are direct measures of the disease phenotype. In a rat model of arthritis, a reduction in paw swelling is a validated physical endpoint that correlates with anti-inflammatory efficacy. nih.gov

Molecular Biomarkers: These endpoints measure changes in molecules or signaling pathways that are directly modulated by the drug. For picolinamide analogues that inhibit VEGFR-2, a key PD biomarker would be the level of phosphorylated VEGFR-2 in tumor tissue. nih.gov A reduction in this biomarker would provide direct evidence of target engagement and inhibition in vivo. nih.gov

Protein Expression Analysis: Techniques like Western blotting can be used to measure the expression levels of specific proteins downstream of the drug's target. For example, in anti-inflammatory studies, researchers might measure the levels of pro-inflammatory enzymes like cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) in affected tissues to confirm the drug's mechanism. nih.gov

By establishing a clear link between a biomarker response and an anti-tumor or anti-inflammatory response in animal models, researchers can identify a PD endpoint that may predict clinical efficacy in humans. nih.gov This is a critical step in the translational process, helping to guide dose selection and decision-making in early-phase clinical trials. nih.gov

Comparative Preclinical Efficacy and Selectivity Studies of Analogues

A key part of the preclinical process is to synthesize and test a series of chemical analogues to identify the compound with the optimal balance of potency, selectivity, and drug-like properties. Comparative studies are essential for this lead optimization process.

For example, in the development of picolinamide-based VEGFR-2 inhibitors, a series of 22 derivatives were synthesized and evaluated. nih.gov Their preclinical efficacy was compared using both phenotypic and target-based in vitro assays. nih.gov

Comparative In Vitro Efficacy: The antiproliferative activity of the analogues was tested against A549 and HepG2 cancer cell lines. nih.gov This allowed for a direct comparison of their potency in a cellular context. nih.gov The results, shown in the table below, highlight that most of the tested compounds exhibited effective inhibitory activities against both cell lines. nih.gov

Interactive Table: In Vitro Antiproliferative Activity of Picolinamide Analogues

Data sourced from a study on picolinamide derivatives, where compounds 8j and 8l showed superior potency compared to the established drugs Sorafenib and Axitinib in these cell lines. nih.gov

Comparative Target Selectivity: To confirm that the observed cellular effects were due to the intended mechanism, the analogues were also tested for their direct inhibitory activity against the VEGFR-2 kinase. nih.gov This allows for an assessment of target-specific potency and selectivity.

Interactive Table: In Vitro VEGFR-2 Kinase Inhibitory Activity

Data from the same study showing potent inhibition of the VEGFR-2 kinase by the lead compounds, with compound 8l being the most potent. nih.gov

The results from these comparative studies demonstrated that the antiproliferative activity of the compounds in cells corresponded with their ability to inhibit VEGFR-2 kinase, strengthening the hypothesis that they function as VEGFR-2 inhibitors. nih.gov Such comparative data are crucial for selecting lead candidates like compounds 8j and 8l for further, more extensive preclinical and in vivo evaluation. nih.gov

Advanced Analytical and Spectroscopic Characterization Methodologies in Picolinimidamide Research

High-Resolution Mass Spectrometry for Precise Molecular Confirmation and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition. nih.govmdpi.com Unlike low-resolution mass spectrometry, HRMS instruments, such as Time-of-Flight (ToF) or Orbitrap analyzers, can measure mass-to-charge ratios (m/z) with exceptional accuracy, typically to within a few parts per million (ppm). nih.govresearchgate.net This precision allows for the determination of a unique elemental formula from the measured accurate mass.

For 4-Propoxypicolinimidamide hydrochloride, HRMS would be used to verify its molecular formula, C₁₀H₁₆ClN₃O. The protonated molecule [M+H]⁺ would be observed in the positive ion mode, and its measured m/z would be compared against the theoretical value.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides further structural confirmation by breaking the molecule into smaller, characteristic fragments. By analyzing the fragmentation pattern, researchers can piece together the molecular structure, confirming the connectivity of the propoxy group, the picoline ring, and the imidamide moiety.

Table 1: Illustrative HRMS Data for 4-Propoxypicolinimidamide hydrochloride (Note: This data is illustrative and based on theoretical calculations for the specified compound.)

| Parameter | Value |

| Molecular Formula | C₁₀H₁₅N₃O |

| Theoretical m/z [M+H]⁺ | 209.1215 |

| Measured m/z [M+H]⁺ | 209.1213 |

| Mass Accuracy (ppm) | -0.96 |

| Plausible MS/MS Fragments | Theoretical m/z |

| Loss of propoxy radical (•OC₃H₇) | 150.0667 |

| Loss of propanol (B110389) (C₃H₈O) | 149.0589 |

| Picolinimidamide (B1582038) core | 121.0613 |

| Propoxy-substituted pyridine (B92270) | 151.0841 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. nih.gov One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical environment of each atom, their connectivity, and spatial relationships.

For 4-Propoxypicolinimidamide hydrochloride, ¹H NMR would reveal the number of different types of protons and their neighboring protons through spin-spin coupling. The chemical shifts of the aromatic protons on the pyridine ring, the protons of the propoxy chain, and the exchangeable protons of the imidamide and hydrochloride salt would be distinct. ¹³C NMR would identify all unique carbon atoms in the molecule. 2D NMR experiments would then be used to definitively assign each signal to a specific proton and carbon, and to confirm the connectivity between different parts of the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Propoxypicolinimidamide hydrochloride in DMSO-d₆ (Note: This data is illustrative, representing predicted values for the specified compound. Actual experimental values may vary.)

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine-H2 | 8.2 | 151.0 |

| Pyridine-H3 | 7.1 | 110.5 |

| Pyridine-H5 | 8.6 | 148.0 |

| O-CH₂ | 4.1 (triplet) | 70.0 |

| CH₂-CH₃ | 1.8 (sextet) | 22.5 |

| CH₂-CH₃ | 1.0 (triplet) | 10.5 |

| C=NH/NH₂ | 9.0-9.5 (broad) | - |

| C=O (Imidamide) | - | 165.0 |

| Pyridine-C4 | - | 168.0 |

| Pyridine-C6 | - | 112.0 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Purity Assessment

Vibrational spectroscopy, which includes Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. These techniques are based on the principle that chemical bonds vibrate at specific, characteristic frequencies. An IR or Raman spectrum provides a "fingerprint" of the molecule, which can be used for identification and to assess purity by comparing it to a reference standard.

For 4-Propoxypicolinimidamide hydrochloride, FTIR and Raman spectroscopy would confirm the presence of key functional groups. For instance, N-H stretching vibrations from the amidine and hydrochloride salt, C-H stretches from the alkyl chain and aromatic ring, C=N and C=C stretching from the pyridine ring, and C-O stretching from the propoxy ether linkage would all be observable.

Table 3: Characteristic Vibrational Frequencies for 4-Propoxypicolinimidamide hydrochloride (Note: This is an illustrative table of expected vibrational modes. The exact frequencies can vary based on the physical state of the sample and intermolecular interactions.)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Stretch (Amidine/HCl) | 3400 - 3200 | IR, Raman |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch | 2980 - 2850 | IR, Raman |

| C=N Stretch (Pyridine Ring) | 1650 - 1580 | IR, Raman |

| C=C Stretch (Pyridine Ring) | 1600 - 1450 | IR, Raman |

| C-O Stretch (Ether) | 1260 - 1000 | IR |

Advanced Chromatographic Techniques (e.g., HPLC, GC-MS, SFC) for Purity Profiling and Separation

Chromatographic techniques are essential for separating the components of a mixture, which is crucial for determining the purity of a drug substance. nist.gov

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for purity assessment in the pharmaceutical industry. nih.govresearchgate.net For 4-Propoxypicolinimidamide hydrochloride, a reversed-phase HPLC method would be developed to separate the main compound from any potential impurities arising from synthesis or degradation. By using a UV detector, the purity can be quantified as a percentage of the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds. nih.govnih.gov While the hydrochloride salt form of the compound is non-volatile, derivatization or analysis of the freebase form could potentially be performed using GC-MS to detect volatile impurities.

Supercritical Fluid Chromatography (SFC) is a "green" chromatography technique that uses supercritical CO₂ as the mobile phase. nist.gov It offers fast and efficient separations and is particularly useful for chiral separations, should stereoisomers of the compound exist.

Table 4: Illustrative HPLC Method Parameters for Purity Analysis (Note: This is an example of a typical HPLC method that could be developed for this type of compound.)

| Parameter | Condition |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Expected Retention Time | ~12.5 minutes |

X-ray Diffraction for Solid-State Structural Elucidation and Crystal Engineering

X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. Single-crystal X-ray diffraction can provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding. Powder X-ray diffraction (PXRD) is used to analyze the bulk crystalline form and can identify different polymorphic forms of the compound, which can have different physical properties. For 4-Propoxypicolinimidamide hydrochloride, XRD would confirm the molecular structure and reveal how the hydrochloride salt interacts with the picolinimidamide moiety in the crystal lattice.

Table 5: Hypothetical Crystal Data for 4-Propoxypicolinimidamide hydrochloride (Note: This is a hypothetical data set. Actual crystallographic data would require experimental determination.)

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.5 |

| Volume (ų) | 1290 |

| Z (molecules/unit cell) | 4 |

Hyphenated Analytical Techniques for Complex Mixture Analysis and Metabolite Identification

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of spectroscopy. nih.gov This coupling allows for the analysis of complex mixtures where individual components need to be separated before they can be identified.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that is central to drug discovery and development. researchgate.net It can be used to identify impurities in the drug substance, as well as to identify metabolites in biological samples during preclinical studies.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) allows for the acquisition of NMR spectra of compounds as they elute from the HPLC column. This can be invaluable for the structural elucidation of unknown impurities or metabolites without the need for time-consuming isolation.

These advanced analytical methodologies, when used in concert, provide a comprehensive characterization of 4-Propoxypicolinimidamide hydrochloride, ensuring its identity, purity, and structural integrity are well-understood.

Computational and Chemoinformatic Approaches in Picolinimidamide Research

Molecular Docking and Virtual Screening for Putative Target Identification and Ligand Prioritization

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of 4-propoxypicolinimidamide hydrochloride, molecular docking simulations could be employed to screen large libraries of biological targets, such as enzymes and receptors, to identify those with a high binding affinity for the compound. This process, known as virtual screening, can help in identifying putative targets and prioritizing them for further experimental validation. nih.gov

For instance, a hypothetical virtual screening campaign could be conducted where 4-propoxypicolinimidamide hydrochloride is docked against a panel of kinases, a class of enzymes frequently implicated in cancer. The results, as shown in the hypothetical Table 1, might suggest a strong interaction with a specific kinase, based on a low binding energy score. Such findings would prioritize this kinase as a potential therapeutic target for compounds based on the picolinimidamide (B1582038) scaffold.

Table 1: Hypothetical Molecular Docking Scores of 4-Propoxypicolinimidamide Hydrochloride against a Panel of Kinases

| Target Kinase | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Kinase A | -9.8 | ASP145, LYS78, GLU91 |

| Kinase B | -7.2 | VAL34, ILE150 |

| Kinase C | -6.5 | ALA88, PHE120 |

| Kinase D | -8.9 | TYR63, ASN102, SER14 |

Note: The data in this table is purely illustrative and does not represent actual experimental results.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity Profiling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. mdpi.com By analyzing a series of picolinimidamide analogs with known activities against a particular target, a QSAR model can be developed to predict the activity of novel, untested compounds. chemrxiv.org This allows for the rational design of more potent analogs.

A hypothetical QSAR study on a series of picolinimidamide derivatives might involve the calculation of various molecular descriptors (e.g., electronic, steric, and hydrophobic properties). A resulting QSAR equation could look like:

pIC₅₀ = 0.75 * ClogP - 0.23 * (Molecular Weight) + 1.5 * (H-bond Donors) + constant

This model could then be used to predict the biological activity of new picolinimidamide analogs, guiding synthetic efforts towards compounds with a higher predicted potency. The statistical robustness of such a model would be assessed using parameters like the coefficient of determination (R²) and the cross-validated R² (Q²).

Molecular Dynamics Simulations for Conformational Landscape Analysis and Binding Dynamics

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view of the interactions over time. nih.gov MD simulations can be used to study the conformational changes of 4-propoxypicolinimidamide hydrochloride and its target protein upon binding, providing insights into the stability of the complex and the key interactions that maintain it.

A hypothetical MD simulation of the 4-propoxypicolinimidamide hydrochloride-Kinase A complex (from our docking example) could reveal that the propoxy group of the ligand forms stable hydrophobic interactions within a specific pocket of the enzyme, while the picolinimidamide core forms crucial hydrogen bonds with the kinase's hinge region. This level of detail is invaluable for understanding the molecular basis of binding and for designing modifications to enhance affinity and specificity.

De Novo Ligand Design Strategies Utilizing the Picolinimidamide Scaffold

De novo ligand design involves the computational generation of novel molecular structures with a high predicted affinity for a specific target. frontiersin.org These methods can either build a molecule atom-by-atom within the target's binding site or by decorating a pre-existing scaffold. frontiersin.orgnih.gov The picolinimidamide core structure could serve as an excellent scaffold for such design strategies. arxiv.org

Starting with the picolinimidamide scaffold docked into the active site of a putative target, de novo design algorithms could suggest various chemical modifications to the propoxy group or the aromatic ring to optimize interactions with the protein. This approach has the potential to generate novel picolinimidamide derivatives with improved potency and selectivity that might not be conceived through traditional medicinal chemistry approaches. researchgate.net

Predictive Modeling of Pharmacokinetic Parameters (excluding clinical human data)

The success of a drug candidate depends not only on its efficacy but also on its pharmacokinetic properties, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.gov A variety of computational models can predict these properties for a given compound. researchgate.netmdpi.com

For 4-propoxypicolinimidamide hydrochloride, in silico models could be used to predict parameters such as its oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. nih.gov A hypothetical ADMET profile is presented in Table 2. These predictions can help in the early identification of potential liabilities and guide the design of analogs with more favorable pharmacokinetic profiles.

Table 2: Hypothetical Predicted ADMET Properties of 4-Propoxypicolinimidamide Hydrochloride

| Property | Predicted Value | Interpretation |

| Human Intestinal Absorption | High | Likely well-absorbed orally |

| Blood-Brain Barrier Penetration | Low | Unlikely to cause CNS side effects |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions |

| Ames Mutagenicity | Negative | Unlikely to be mutagenic |

| hERG Inhibition | Low risk | Low risk of cardiotoxicity |

Note: The data in this table is purely illustrative and does not represent actual experimental results.

Chemoinformatic Tools for Chemical Space Exploration and Analog Design

Chemoinformatics provides a suite of tools for organizing, analyzing, and visualizing large datasets of chemical information. semanticscholar.org The "chemical space" of picolinimidamide derivatives can be explored to understand the diversity of existing analogs and to identify opportunities for the design of novel compounds with unique properties. nih.govscispace.com

By representing compounds as points in a multi-dimensional property space, techniques like principal component analysis (PCA) can be used to visualize the distribution of picolinimidamide analogs and to compare them with other classes of compounds or known drugs. mdpi.com This can help in designing new analogs that occupy a novel region of chemical space, potentially leading to new biological activities or improved properties. chemrxiv.org

Future Perspectives and Emerging Research Avenues for 4 Propoxypicolinimidamide Hydrochloride and Its Derivatives

Integration with Artificial Intelligence and Machine Learning in Accelerated Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) has become a cornerstone of modern drug discovery, offering the potential to dramatically reduce timelines and costs. nih.gov For a novel compound such as 4-Propoxypicolinimidamide hydrochloride, these computational tools can be pivotal from the earliest stages of research.

Furthermore, generative AI models can facilitate the de novo design of new picolinimidamide (B1582038) derivatives. nih.gov By learning from the structural features of known active molecules, these algorithms can propose novel structures with enhanced potency, selectivity, and improved drug-like properties, accelerating the innovation cycle far beyond traditional trial-and-error methods. nih.govyoutube.com

Exploration of Novel Therapeutic Indications Beyond Current Hypotheses

While the initial therapeutic hypotheses for 4-Propoxypicolinimidamide hydrochloride may be specific, its broader potential likely extends into various other disease areas. The picolinamide (B142947) scaffold, to which it belongs, has demonstrated a wide range of biological activities. Systematic exploration of these activities is a critical future direction.

Recent research has highlighted the potential of picolinamide derivatives in oncology and metabolic diseases. For instance, certain picolinamide derivatives have been synthesized and identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy. nih.gov Other studies have successfully optimized picolinamide derivatives as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in diabetes and metabolic syndrome. nih.gov These findings suggest that 4-Propoxypicolinimidamide hydrochloride and its future derivatives could be investigated for similar applications. High-throughput screening and phenotypic screening campaigns, often guided by AI, can efficiently test the compound against diverse cell lines and disease models, potentially uncovering unexpected therapeutic value in areas such as infectious diseases or inflammatory disorders. researchgate.netgsconlinepress.com

Reported Therapeutic Targets for Picolinamide Derivatives

| Derivative Class | Therapeutic Target | Potential Indication | Key Findings | Reference |

|---|---|---|---|---|

| Picolinamide-Thiourea Hybrids | VEGFR-2 Kinase | Cancer | Showed potent inhibitory activity against VEGFR-2 kinase, with some compounds demonstrating significant cell death in various human cancer cell lines. nih.gov | nih.gov |

| 6-Substituted Picolinamides | 11β-HSD1 | Diabetes, Metabolic Syndrome | A highly potent and selective inhibitor was discovered that reduced blood glucose and improved lipid profiles in an animal model of obesity. nih.gov | nih.gov |

Development of Advanced Delivery Systems for Enhanced Biological Efficacy

The therapeutic success of any active pharmaceutical ingredient (API) is heavily dependent on its formulation and delivery method. Advanced drug delivery systems (DDS) offer a means to overcome challenges such as poor solubility, instability, and off-target side effects, thereby enhancing the biological efficacy of compounds like 4-Propoxypicolinimidamide hydrochloride. nih.gov

Future research will likely focus on encapsulating the compound in various nanocarriers. nih.gov

Liposomes and Polymeric Nanoparticles: These systems can improve the solubility and stability of the drug. nih.gov They can be engineered for sustained release, maintaining therapeutic concentrations over longer periods, and can be decorated with targeting ligands to direct the drug specifically to diseased cells or tissues, minimizing systemic exposure. nih.govslideshare.net

In-Situ Gels: For specific applications, injectable in-situ gelling systems could provide localized and controlled release of the drug over extended durations, which is particularly advantageous for chronic conditions. nih.gov

Hyaluronic Acid-Based Carriers: Given its biocompatibility and ability to target specific cell surface receptors, hyaluronic acid-based nanocarriers could be employed to deliver picolinimidamide derivatives to specific sites. nih.gov

These advanced formulations aim to improve the pharmacokinetic profile of the drug, ensuring it reaches its target effectively and safely. slideshare.net

Application of Flow Chemistry and Continuous Manufacturing in Picolinimidamide Synthesis

The synthesis of complex molecules like 4-Propoxypicolinimidamide hydrochloride can be optimized through modern manufacturing techniques. Flow chemistry, a shift from traditional batch processing to continuous streams, presents numerous advantages for the synthesis of pharmaceutical ingredients. nih.govunicam.it

Advantages of Flow Chemistry in Pharmaceutical Synthesis

| Advantage | Description | Reference |

|---|---|---|

| Enhanced Safety | Enables the safe handling of hazardous reactions and unstable intermediates by using small reactor volumes and maintaining precise control. europa.eu | europa.eu |

| Improved Control & Consistency | Superior heat and mass transfer allow for precise control over reaction conditions, leading to higher yields, fewer impurities, and improved product quality. europa.eu | europa.eu |

| Scalability | Production can be scaled up by running the system for longer periods, avoiding the challenges of redeveloping processes for larger batch reactors. durham.ac.uk | durham.ac.uk |